Bis(trimethylsilyl)peroxide Bis(trimethylsilyl)peroxide
Brand Name: Vulcanchem
CAS No.: 5796-98-5
VCID: VC20802641
InChI: InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3
SMILES: C[Si](C)(C)OO[Si](C)(C)C
Molecular Formula: C6H18O2Si2
Molecular Weight: 178.38 g/mol

Bis(trimethylsilyl)peroxide

CAS No.: 5796-98-5

Cat. No.: VC20802641

Molecular Formula: C6H18O2Si2

Molecular Weight: 178.38 g/mol

* For research use only. Not for human or veterinary use.

Bis(trimethylsilyl)peroxide - 5796-98-5

Specification

CAS No. 5796-98-5
Molecular Formula C6H18O2Si2
Molecular Weight 178.38 g/mol
IUPAC Name trimethyl(trimethylsilylperoxy)silane
Standard InChI InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3
Standard InChI Key XPEMYYBBHOILIJ-UHFFFAOYSA-N
SMILES C[Si](C)(C)OO[Si](C)(C)C
Canonical SMILES C[Si](C)(C)OO[Si](C)(C)C

Introduction

General Overview and Chemical Identity

Chemical Structure and Formula

Bis(trimethylsilyl)peroxide features a peroxide linkage (O-O) with two trimethylsilyl groups attached to each oxygen atom. The structural formula can be represented as (CH3)3Si-O-O-Si(CH3)3. Its molecular formula is C6H18O2Si2 with a molecular weight of 178.38 g/mol .

Nomenclature and Synonyms

The compound is formally named bis(trimethylsilyl)peroxide, though it appears in scientific literature and commercial catalogs under several synonyms:

  • Peroxybis(trimethylsilane)

  • Bis-(trimethylsilyl)peroxid

  • Silane, 1,1'-dioxybis[1,1,1-trimethyl-

  • Trimethyl[(trimethylsilyl)peroxy]silane

The compound is registered with CAS Number 5796-98-5 .

Chemical Classification

Bis(trimethylsilyl)peroxide belongs to the class of organosilicon compounds, specifically silyl peroxides. It contains a peroxide functional group with silicon atoms directly attached to oxygen atoms of the peroxide linkage. This structural arrangement contributes to its unique reactivity profile that differs from conventional organic peroxides.

Physical and Chemical Properties

Physical State and Appearance

At room temperature, bis(trimethylsilyl)peroxide exists as a colorless liquid. Commercial preparations may contain hexamethyldisiloxane or be supplied as solutions in hexane .

Density, Boiling Point, and Other Physical Constants

Table 1 summarizes the key physical properties of bis(trimethylsilyl)peroxide:

PropertyValueReference
Melting point<0°C
Boiling point35-41°C (at normal pressure)
Boiling point41°C (at 30 mmHg)
Density0.829-0.93 g/cm³
Refractive index (n²⁰ᴅ)1.3970
Flash point<40°C
Specific gravity0.829

Stability and Reactivity

Bis(trimethylsilyl)peroxide is relatively stable under controlled conditions but demonstrates hydrolytic sensitivity, reacting slowly with moisture and water . Due to this reactivity, the compound requires storage below 5°C in sealed containers away from moisture . As with most peroxides, it possesses oxidizing properties and should be handled with appropriate caution to prevent decomposition and potential hazards.

Solubility Characteristics

The compound is highly soluble in aprotic organic solvents , making it compatible with a wide range of organic reaction conditions. This solubility profile enhances its utility in organic synthesis applications.

Synthesis Methods

Synthesis from Hydrogen Peroxide and Trimethylchlorosilane

The most common synthesis route for bis(trimethylsilyl)peroxide involves the reaction of hydrogen peroxide with trimethylchlorosilane in the presence of a base such as pyridine. This method produces the compound in yields ranging from 80-96% . The reaction proceeds via nucleophilic substitution at the silicon atom with the elimination of HCl, which is neutralized by the base.

DABCO-Hydrogen Peroxide Complex Method

A more detailed synthesis procedure utilizes a diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex as an intermediate. This method proceeds through the following steps:

  • Formation of DABCO·2H₂O₂ complex by reacting DABCO (28.05 g, 0.25 mol) with hydrogen peroxide (49 mL of 35% solution, 0.5 mol) in THF at 0°C

  • Isolation of the DABCO·2H₂O₂ complex by filtration (yield: 28.3 g, 63%)

  • Reaction of the complex with trimethylchlorosilane in the presence of additional DABCO in dichloromethane at 0°C

  • Purification by filtration and concentration

This method is advantageous for laboratory-scale synthesis as it uses controlled reactants and provides good yields.

Other Synthetic Routes

Alternative synthesis methods include:

  • Reaction of hydrogen peroxide with trimethylsilyl bromide in the presence of a base

  • Utilizing hydrogen peroxide-urea adducts with trimethylchlorosilane

  • Using hexamethylenetetramine-H₂O₂ complexes as peroxide sources

Each method offers specific advantages depending on reagent availability, scale requirements, and desired purity of the final product.

Reaction Mechanisms

General Mechanism as an Oxidizing Agent

Bis(trimethylsilyl)peroxide functions primarily as an oxidizing agent, with reactivity deriving from the peroxide bond and the labile Si-O bonds. In oxidation reactions, the peroxide bond undergoes homolytic or heterolytic cleavage, generating reactive oxygen species that transfer oxygen to the substrate. The silyl groups enhance reactivity while providing selectivity by modulating the electronic properties of the peroxide moiety.

Role as a Hydroxylating Agent

In hydroxylation reactions, bis(trimethylsilyl)peroxide acts as an electrophilic hydroxylating agent for aliphatic, aromatic, and heteroaromatic anions. The reaction typically proceeds through the following pathway:

  • Nucleophilic attack by the substrate anion (from lithium or Grignard compounds) on one of the silicon atoms

  • Formation of trimethylsiloxy intermediates

  • Desilylation under acidic conditions (HCl in methanol) to yield the corresponding alcohols

In these reactions, the Me₃SiO⁺ moiety serves as a synthon for the hydroxyl cation (OH⁺), enabling electrophilic hydroxylation processes that are difficult to achieve with conventional reagents .

Generation of Reactive Oxygen Species

The mechanisms by which bis(trimethylsilyl)peroxide operates frequently involve the generation of reactive oxygen species through cleavage of the peroxide bond. This can occur via:

  • Thermal decomposition

  • Catalytic activation (e.g., by Lewis acids or transition metals)

  • Photochemical excitation

  • Reaction with nucleophiles

The controlled release of these reactive species under specific conditions contributes to the selectivity advantage of BTSP over other peroxide reagents.

Applications in Organic Synthesis

Baeyer-Villiger Oxidation of Ketones

Bis(trimethylsilyl)peroxide serves as an effective reagent for the Baeyer-Villiger oxidation of ketones, particularly when used in conjunction with ionic liquids as solvents and catalysts. This application enables the conversion of ketones to esters or lactones under mild conditions with enhanced selectivity compared to traditional peroxide reagents .

The reaction shows several advantages:

  • Increased product yields

  • Milder reaction conditions

  • Potential for catalyst recycling

  • Reduced environmental impact through the use of ionic liquids

Preparation of 1,2,4,5-Tetroxanes

Bis(trimethylsilyl)peroxide is employed in the efficient preparation of symmetrically 3,6-disubstituted and 3,3,6,6-tetrasubstituted 1,2,4,5-tetroxanes. These reactions involve the condensation of BTSP with aldehydes and ketones in the presence of trimethylsilyl trifluoromethanesulfonate as a catalyst .

The resulting tetroxanes have garnered interest for their potential antimalarial activity and as energetic materials. The use of BTSP in this context allows for good yields and controlled reactivity compared to alternative peroxide sources .

Electrophilic Hydroxylation Reactions

As an electrophilic hydroxylating agent, bis(trimethylsilyl)peroxide reacts with organolithium or Grignard compounds to introduce hydroxyl groups with high regioselectivity. When catalyzed by trifluoromethanesulfonic acid, it hydroxylates aromatic compounds to produce the corresponding phenols after acidic workup .

Table 2 summarizes some key hydroxylation reactions using BTSP:

Substrate TypeConditionsProductsKey Features
Organolithium compoundsBTSP, followed by HCl/MeOHAlcoholsHigh regioselectivity
Grignard reagentsBTSP, followed by acidic workupAlcoholsGood yields
Aromatic compoundsBTSP, catalytic TfOHPhenolsMild conditions

Use as an Anhydrous Form of Hydrogen Peroxide

Bis(trimethylsilyl)peroxide functions as a convenient and recyclable source of anhydrous hydrogen peroxide, which is particularly valuable in reactions where water would be detrimental to the outcome. This application extends to the peroxidation of carbonyls and other oxidative transformations requiring anhydrous conditions .

Recent Research and Developments

Novel Applications

Recent research has expanded the utility of bis(trimethylsilyl)peroxide beyond traditional applications. Areas of emerging interest include:

  • Incorporation into polymer synthesis as an initiator

  • Use in materials science for surface functionalization

  • Application in green chemistry as a selective oxidant

  • Potential in pharmaceutical synthesis for stereoselective hydroxylation

Improved Synthesis Methods

Ongoing research has focused on developing improved synthetic routes to bis(trimethylsilyl)peroxide with:

  • Higher yields

  • Simplified procedures suitable for scale-up

  • Reduced environmental impact

  • Enhanced safety profiles

These developments aim to make this versatile reagent more accessible to researchers while minimizing associated hazards.

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